-Methylphenylzinc iodide (CH3C6H4ZnI) is a valuable organozinc compound used in organic synthesis for the formation of carbon-carbon bonds. Its applications include:
Compared to other organozinc reagents, 4-methylphenylzinc iodide offers several advantages:
-Methylphenylzinc iodide finds applications in material science, particularly in the synthesis of:
The molecule consists of a central zinc (Zn) atom bonded to a methyl (CH3) group on a phenyl (C6H5) ring (para position) and an iodide (I) anion. The key feature is the Zn-C bond, which is highly polarized due to the difference in electronegativity between Zn and C. This polarization creates a negative charge on the carbon atom, making the entire 4-methylphenyl group nucleophilic and susceptible to attack electrophilic centers in other molecules [].
4-Methylphenylzinc iodide is a versatile reagent involved in several organic reactions. Here are some notable examples:
Due to its air and moisture sensitivity, specific data on melting point, boiling point, etc., for 4-Methylphenylzinc iodide is not readily available. It's likely a solid at room temperature and decomposes upon heating. It's soluble in organic solvents like THF but reacts readily with water.
4-Methylphenylzinc iodide doesn't have a biological mechanism of action. Its role lies in organic synthesis, where the polarized Zn-C bond allows the 4-methylphenyl group to act as a nucleophile in various coupling reactions []. The specific mechanism of each coupling reaction involves the catalyst and the reaction partners but doesn't rely on any inherent biological activity of 4-Methylphenylzinc iodide itself.
4-Methylphenylzinc iodide is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. It's also moisture-sensitive and decomposes upon exposure to water. Due to the presence of zinc and iodine, it's likely toxic upon ingestion and inhalation [, ]. As with all chemicals, it's crucial to handle 4-Methylphenylzinc iodide with proper personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [, ].